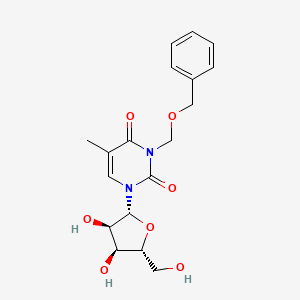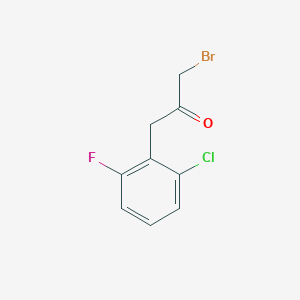
1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one
Overview
Description
1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one typically involves the halogenation of appropriate precursors. One common method involves the bromination of 3-(2-chloro-6-fluoro-phenyl)-2-propanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents like sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction Reactions: Formation of alcohols or diols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-chloro-phenyl)-2-propanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Bromo-3-(2-fluoro-phenyl)-2-propanone: Lacks the chlorine atom, which may influence its chemical properties and applications.
1-Bromo-3-(2-chloro-6-fluoro-phenyl)-2-butanone: Has an additional carbon in the alkyl chain, which may alter its physical and chemical properties.
Uniqueness
1-Bromo-3-(2-chloro-6-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens can enhance its stability, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-bromo-3-(2-chloro-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 |
InChI Key |
ZBNYNADOFONBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)CBr)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8547436.png)
![1h-Imidazole,2-(4-chlorophenyl)-4-(3-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B8547443.png)
![5,7-Dichloro-6-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8547452.png)

![3-[(Isopropylsulfonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B8547468.png)
![Benzenemethanamine,4-(diethoxymethyl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8547478.png)
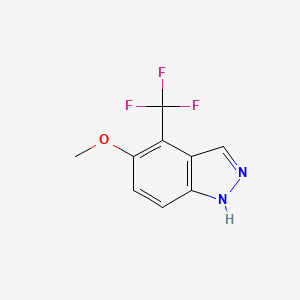
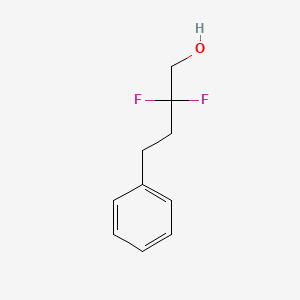
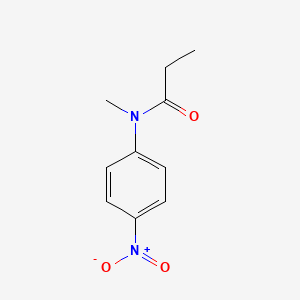
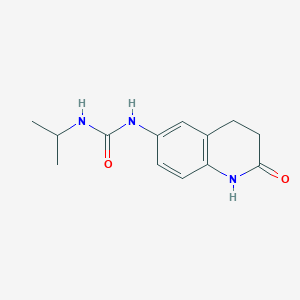
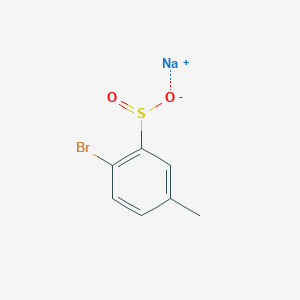
![tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)

